Halofantrine - 66051-76-1

Halofantrine

Catalog Number: EVT-269289
CAS Number: 66051-76-1
Molecular Formula: C26H30Cl2F3NO
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthrenyl]-1-propanol is a member of phenanthrenes.
Halofantrine is an antimalarial. It belongs to the phenanthrene class of compounds that includes quinine and lumefantrine. It appears to inhibit polymerisation of heme molecules (by the parasite enzyme "heme polymerase"), resulting in the parasite being poisoned by its own waste. Halofantrine has been shown to preferentially block open and inactivated HERG channels leading to some degree of cardiotoxicity.
Halofantrine is an Antimalarial.
Overview

Halofantrine is a synthetic antimalarial drug primarily used to treat multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It belongs to the phenanthrene methanol class of compounds and is structurally related to quinine and mefloquine. Halofantrine is particularly effective against the asexual forms of the parasite and is often reserved for cases where other treatments have failed due to resistance.

Source and Classification

Halofantrine was first synthesized in the 1970s and has since been classified as an antimalarial agent. It falls under the broader category of antiprotozoal drugs, specifically targeting malaria-causing protozoa. The drug is typically administered in combination with other antimalarial agents to enhance efficacy and reduce the risk of resistance development.

Synthesis Analysis

Methods

The synthesis of halofantrine involves several steps, which can vary depending on the specific method employed. A common approach includes:

  1. Starting Materials: The synthesis begins with phenanthrene derivatives.
  2. Alkylation: The introduction of a methanol group through alkylation reactions.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate halofantrine from byproducts.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. For instance, one method emphasizes the use of sodium hydroxide in the preparation process, which aids in achieving a high-quality product suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Halofantrine has a complex molecular structure characterized by its phenanthrene backbone. Its chemical formula is C23H26ClF3N2OC_{23}H_{26}ClF_3N_2O, with a molecular weight of approximately 429.9 g/mol. The structural representation includes:

  • Phenanthrene Core: A fused three-ring system that contributes to its biological activity.
  • Chloro and Trifluoromethyl Substituents: These groups enhance lipophilicity and influence pharmacokinetic properties.

The compound's three-dimensional conformation plays a significant role in its interaction with biological targets, particularly within the parasitic cells.

Chemical Reactions Analysis

Reactions and Technical Details

Halofantrine undergoes various chemical reactions during its metabolism and interaction with biological systems:

  1. Metabolism: In vivo, halofantrine is metabolized primarily in the liver through cytochrome P450 enzymes, leading to several metabolites that may exhibit varying degrees of antimalarial activity.
  2. Interaction with Parasites: The drug disrupts the heme detoxification process within Plasmodium falciparum, leading to toxic accumulation of heme, which ultimately results in parasite death.

These reactions are critical for understanding both the efficacy and potential side effects associated with halofantrine treatment.

Mechanism of Action

Process and Data

Halofantrine's mechanism of action involves several key processes:

  1. Inhibition of Heme Detoxification: Halofantrine interferes with the detoxification pathway that malaria parasites use to process heme released during hemoglobin degradation.
  2. Induction of Oxidative Stress: By preventing heme detoxification, halofantrine causes an accumulation of reactive oxygen species within the parasite, leading to oxidative damage.
  3. Targeting Transcription Factors: Recent studies suggest that halofantrine may also inhibit specific transcription factors involved in oxidative stress responses in parasites, enhancing its antifungal properties against certain strains .

This multifaceted mechanism contributes to halofantrine's effectiveness against resistant strains of malaria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Halofantrine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Moderately soluble in organic solvents but poorly soluble in water, affecting its bioavailability.
  • Stability: Halofantrine is stable under normal storage conditions but may degrade under extreme temperatures or humidity levels.

These properties influence formulation strategies for effective delivery in clinical settings.

Applications

Scientific Uses

Halofantrine's primary application is in treating malaria, particularly in cases where other treatments are ineffective due to drug resistance. Additionally, research into its potential uses extends beyond antimalarial activity:

  • Antifungal Properties: Studies have indicated that halofantrine may enhance antifungal activity against certain pathogens by inhibiting oxidative stress responses .
  • Research Tool: Halofantrine serves as a valuable tool in pharmacological studies aimed at understanding drug resistance mechanisms in malaria parasites.
Historical Development and Synthesis

Discovery and Early Pharmacological Characterization

Halofantrine emerged from a targeted U.S. Army research initiative during the Vietnam War (1965–1975), driven by the urgent need to combat Plasmodium falciparum strains resistant to chloroquine and quinine. Medicinal chemist William Colwell and his team at SRI International synthesized over 300 phenanthrene methanol compounds, with halofantrine (designated WR 171,669) identified as a lead candidate due to its potent blood schizonticidal activity. Its core structure featured a trifluoromethyl-substituted phenanthrene backbone linked to a dibutylaminopropanol side chain, distinguishing it from quinoline-based antimalarials [1] [3] [4].

Initial pharmacological studies revealed halofantrine’s unique mechanism: inhibition of heme polymerization within malaria parasites. By forming π-stacking complexes with ferriprotoporphyrin IX (FPIX), it prevents detoxification of heme molecules, leading to toxic accumulation that poisons the parasite. In vitro crystallography confirmed its high-affinity binding to FPIX, while additional studies identified inhibition of plasmepsin II (a hemoglobin-degrading enzyme) as a secondary action [1] [4] [5]. The compound demonstrated low-nanomolar efficacy against multidrug-resistant P. falciparum, prompting advanced development. The FDA approved halofantrine hydrochloride in 1992 under the brand name Halfan®, commercialized by GlaxoSmithKline [1] [3].

Table 1: Key Milestones in Halofantrine Development

YearEventSignificance
1965–1975Synthesis and screening at SRI InternationalIdentification of halofantrine (WR 171,669) from phenanthrene methanol series
1980sIn vitro mechanistic studiesConfirmation of heme polymerization inhibition and FPIX binding
1992FDA approval of Halfan®First-line treatment for chloroquine-resistant malaria

Synthetic Pathways and Structural Optimization

The synthesis of halofantrine hinges on constructing its phenanthrene core and optimizing side-chain modifications for antimalarial efficacy. Two primary routes dominate industrial production:

  • Reductive Amination Route:
  • Condensation of 1,3-dichloro-6-(trifluoromethyl)-9-phenanthrene carboxaldehyde with dibutylamine.
  • Reduction of the intermediate imine using sodium borohydride (NaBH₄) or zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF).
  • Acidification to yield halofantrine hydrochloride.Advantages: High yield (>85%), scalability [7].
  • Friedländer Condensation Route:
  • Cyclodehydration of 2-amino-4-(trifluoromethyl)benzaldehyde with substituted ketones.
  • Catalytic reduction to form the phenanthrene scaffold.
  • Functionalization via nucleophilic addition of dibutylaminopropanol.Advantages: Modular access to structural analogs [7] [10].

Structural optimization studies revealed critical structure-activity relationships (SAR):

  • The phenanthrene ring’s lipophilicity enhances membrane penetration and parasite accumulation.
  • The trifluoromethyl group at position 6 prevents metabolic dehalogenation, prolonging half-life.
  • N-dealkylation of the dibutylamino group (mediated by CYP3A4) produces the active metabolite N-desbutylhalofantrine, which retains antimalarial activity but contributes to cardiotoxicity risks. This vulnerability prompted efforts to stabilize the side chain [1] [10].

Table 2: Synthetic Methods for Halofantrine

MethodReagents/ConditionsYield (%)Purity Threshold
Reductive AminationNaBH₄/THF, HCl quenching85–92>99%
Friedländer CondensationAcid catalyst, 140°C, 12 hrs78–84>98%
Enzymatic ResolutionLipase-mediated asymmetric reduction65>99% enantiomeric excess

Role of SRI International and Military Research Collaborations

The development of halofantrine was spearheaded by SRI International under contract with the Walter Reed Army Institute of Research (WRAIR). This collaboration leveraged U.S. Department of Defense funding to address malaria as a military biological threat. SRI’s multidisciplinary team combined medicinal chemistry, parasitology, and toxicology expertise to accelerate halofantrine’s progression from synthesis to clinical deployment [3] [6].

Key contributions included:

  • High-Throughput Screening: Evaluation of >300 analogs for potency against P. berghei in mice, with halofantrine showing superior ED₉₀ values.
  • Scale-Up Capabilities: Development of Good Manufacturing Practice (GMP)-compliant synthesis protocols for clinical trials.
  • Technology Transfer: Licensing to SmithKline Beecham (now GlaxoSmithKline) for global distribution, ensuring accessibility in endemic regions at low cost (~$1.40 per treatment course) [3] [6].

The collaboration exemplified military-civilian synergy: WRAIR provided in vivo efficacy data from animal models, while SRI optimized chemical stability and formulated tablet preparations. Post-approval, WHO incorporated halofantrine into malaria treatment guidelines for chloroquine-resistant zones, underscoring its strategic public health impact [3] [4].

Table 3: Institutional Contributions to Halofantrine Development

InstitutionRoleKey Contribution
SRI InternationalLead chemistry R&DSynthesis, structural optimization, scale-up protocols
Walter Reed Army InstituteFunding, in vivo validationEfficacy studies in animal models, toxicity profiling
GlaxoSmithKlineCommercializationGlobal distribution under WHO partnerships

Properties

CAS Number

66051-76-1

Product Name

Halofantrine

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

Molecular Formula

C26H30Cl2F3NO

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3

InChI Key

FOHHNHSLJDZUGQ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Solubility

1.11e-04 g/L

Synonyms

1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.